9-cis-Retinyl Stearate-d5
Description
Properties
IUPAC Name |
[(2E,4E,6Z,8E)-9-[3,3-dideuterio-6,6-dimethyl-2-(trideuteriomethyl)cyclohexen-1-yl]-3,7-dimethylnona-2,4,6,8-tetraenyl] octadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H64O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-27-37(39)40-32-30-34(3)25-22-24-33(2)28-29-36-35(4)26-23-31-38(36,5)6/h22,24-25,28-30H,7-21,23,26-27,31-32H2,1-6H3/b25-22+,29-28+,33-24-,34-30+/i4D3,26D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNGACJMSLZMZOX-OTZJKHJKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC=C(C)C=CC=C(C)C=CC1=C(CCCC1(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(CCC(C(=C1C([2H])([2H])[2H])\C=C\C(=C/C=C/C(=C/COC(=O)CCCCCCCCCCCCCCCCC)/C)\C)(C)C)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H64O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
557.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Strategies and Isotopic Validation of 9 Cis Retinyl Stearate D5
Methodologies for Stereospecific and Site-Specific Deuteration of Retinoids
The creation of 9-cis-retinoids with site-specific deuterium (B1214612) labels involves a multi-step approach, focusing first on establishing the correct geometry of the polyene chain and then introducing the isotopic label. The final step is the esterification of the deuterated retinoid with the labeled fatty acid.
Stereospecific Synthesis of the 9-cis-Retinoid Backbone: Achieving the specific 9-cis configuration of the retinoid backbone is a significant synthetic challenge. Several advanced organic chemistry reactions are employed to control the geometry of the double bonds.
Wittig and Horner-Wadsworth-Emmons (HWE) Reactions: These olefination reactions are fundamental in retinoid synthesis. The HWE reaction, in particular, is often used to create E-double bonds with high stereoselectivity. mdpi.com Modified HWE conditions have been developed to selectively produce Z-isomers, which are crucial for constructing the 9-cis geometry. mdpi.com
Palladium-Catalyzed Cross-Coupling Reactions: Stille and Suzuki coupling reactions are powerful methods for forming carbon-carbon bonds in the retinoid side chain. acs.orgresearchgate.net These reactions can be highly stereospecific, preserving the geometry of the starting vinyl stannane (B1208499) or boronic acid, which is essential for building the correct isomeric structure of the retinoid. acs.orgresearchgate.net For instance, a Stille cross-coupling can be used to form the C7-C8 bond, connecting the ring to the polyene chain. acs.org
Pericyclic Reactions: A domino reaction involving a sequence of sigmatropic rearrangements can be triggered to stereoselectively produce a retinoid with a 7E,9Z,11Z configuration. nih.govresearchgate.net This method has been demonstrated to be effective for synthesizing labeled retinoid analogues. nih.govresearchgate.net
Site-Specific Deuteration Strategies: Incorporating deuterium at specific, non-labile positions is critical for creating a stable isotopic label.
Base-Catalyzed Exchange: Deuterium can be introduced into appropriate intermediate molecules through base-catalyzed exchange in a deuterated solvent like D₂O. mdpi.com For example, a ketone intermediate can be deuterated at the α-position by treatment with a base in D₂O. mdpi.com
Reduction with Deuterated Reagents: The use of deuterated reducing agents, such as lithium aluminum deuteride (B1239839) (LiAlD₄), is a common method for introducing deuterium. mdpi.com The reduction of a methyl ester intermediate with LiAlD₄ can yield a deuterated retinol (B82714). mdpi.com
Using Deuterated Building Blocks: The synthesis can start from simple, commercially available deuterated starting materials. For instance, deuterated acetone (B3395972) can be used in an aldol (B89426) condensation to build the carbon skeleton with deuterium already incorporated at the C20 position. mdpi.com
The synthesis of the target molecule, 9-cis-Retinyl Stearate-d5, would involve the esterification of 9-cis-retinol (B22316) with a deuterated form of stearic acid (stearic acid-d5).
Table 1: Key Synthetic Reactions for Deuterated Retinoids
| Reaction Type | Purpose | Key Features |
|---|---|---|
| Horner-Wadsworth-Emmons | Olefination (C=C bond formation) | Generally provides high E-selectivity; modified conditions can yield Z-isomers. mdpi.com |
| Stille Coupling | C-C bond formation | Palladium-catalyzed reaction of an organostannane with an organic halide; preserves stereochemistry. acs.org |
| Suzuki Coupling | C-C bond formation | Palladium-catalyzed reaction of an organoboron compound with an organic halide. researchgate.net |
| Pericyclic Cascade | Stereocontrolled polyene synthesis | Domino reaction involving sigmatropic rearrangements to set specific double bond geometries. nih.govresearchgate.net |
| Base-Catalyzed Exchange | Deuterium incorporation | Exchange of protons for deuterons at acidic C-H positions using a deuterated solvent and base. mdpi.com |
| Reduction with Deuterated Hydrides | Deuterium incorporation | Use of reagents like LiAlD₄ to reduce carbonyls or esters, introducing deuterium. mdpi.com |
Spectroscopic Characterization Techniques for Confirming Deuterium Incorporation and Purity
Mass Spectrometry (MS): This is the primary technique for confirming isotopic labeling. The incorporation of deuterium atoms results in a predictable increase in the molecular weight of the compound. nih.gov High-resolution mass spectrometry can precisely measure this mass shift. nih.gov Tandem mass spectrometry (MS/MS) is used to fragment the molecule; by analyzing the mass of the fragments, the location of the deuterium label within the molecule can be determined. nih.gov For example, in a retinyl ester, if a fragment ion corresponding to the retinoid portion shows a mass shift, it confirms the label is on the retinoid. Conversely, if the mass shift is only seen in the parent ion and not the retinoid fragment, the label is on the fatty acyl chain. nih.govnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for structural elucidation and confirming the site of deuteration.
¹H NMR (Proton NMR): The incorporation of a deuterium atom at a specific position results in the disappearance or significant reduction of the corresponding proton signal in the ¹H NMR spectrum. smolecule.com
²H NMR (Deuterium NMR): This technique directly detects the deuterium nuclei, providing direct confirmation of the isotopic labeling pattern and allowing for quantification of deuterium incorporation at each specific site. smolecule.com
¹³C NMR: The presence of a neighboring deuterium atom causes a small, predictable shift in the resonance of the attached carbon atom (an isotopic shift), which can also be used to confirm the location of the label. smolecule.com
High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the chemical and isomeric purity of the synthesized this compound. iastate.edu By comparing the retention time of the synthesized compound to that of a non-labeled standard, its identity can be supported. The technique effectively separates different retinoid isomers, ensuring that the final product has the correct 9-cis geometry. nih.goviastate.edu Introducing a number of deuterium atoms can sometimes slightly alter the separation properties of a molecule. mdpi.com
Table 2: Spectroscopic Techniques for Isotopic Validation
| Technique | Information Provided | Example Application for this compound |
|---|---|---|
| Mass Spectrometry (MS) | Confirms mass increase due to deuterium; isotopic enrichment. nih.govnih.gov | Detection of a molecular ion peak at M+5 compared to the unlabeled compound. |
| Tandem MS (MS/MS) | Localizes the isotopic label to specific fragments of the molecule. nih.gov | Fragmentation would show the +5 mass shift is associated with the stearate (B1226849) fragment, not the retinol fragment. |
| Proton NMR (¹H NMR) | Confirms the position of deuterium via signal disappearance. smolecule.com | Absence of specific proton signals in the alkyl chain of the stearate moiety. |
| Deuterium NMR (²H NMR) | Directly detects and quantifies deuterium at specific sites. smolecule.com | A signal in the ²H spectrum confirms the presence and chemical environment of the deuterium label. |
| HPLC | Assesses chemical and isomeric purity; quantification. iastate.edu | A single, sharp peak co-eluting with a standard confirms purity and correct isomer. |
Methodological Applications of 9 Cis Retinyl Stearate D5 in Retinoid Metabolic Studies
Development and Validation of Quantitative Analytical Assays
Accurate quantification of retinoid isomers is essential for understanding their distinct biological roles, as different isomers can have varying affinities for nuclear receptors. nih.govsciex.com The development of reliable analytical assays is complicated by the low endogenous concentrations of many retinoids and their susceptibility to isomerization and degradation during sample handling. nih.govsci-hub.se 9-cis-Retinyl Stearate-d5 is a key reagent in developing and validating assays that overcome these challenges.
High-resolution mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), is the definitive method for retinoid quantification due to its superior sensitivity and specificity. nih.govresearchgate.net This technique allows for the precise measurement of individual retinoids within a complex biological matrix. In this context, this compound is used to create calibration curves and to quantify its unlabeled counterpart.
The methodology involves monitoring specific mass-to-charge (m/z) transitions for both the analyte (endogenous 9-cis-Retinyl Stearate) and the deuterated internal standard. omicsonline.org The instrument is set to detect the transition of a specific parent ion to a characteristic fragment ion, a process known as Multiple Reaction Monitoring (MRM). omicsonline.orgresearchgate.net Because the deuterated standard has a higher mass, its parent and fragment ions are distinct from the endogenous compound, eliminating ambiguity in detection.
Table 1: Illustrative MRM Transitions for LC-MS/MS Analysis This table is a hypothetical representation based on typical fragmentation patterns of retinyl esters and the known mass shift of d5-labeled standards.
| Compound | Parent Ion (m/z) [M+H]⁺ | Fragment Ion (m/z) [M+H-C₁₇H₃₅COOH]⁺ | Monitored Transition |
|---|---|---|---|
| 9-cis-Retinyl Stearate (B1226849) | 553.5 | 269.2 | 553.5 → 269.2 |
| This compound | 558.5 | 274.2 | 558.5 → 274.2 |
The structural similarity among retinoid isomers, such as all-trans, 9-cis, and 13-cis forms, necessitates advanced chromatographic separation prior to mass spectrometric analysis. sci-hub.senih.gov Without effective separation, co-eluting isomers would interfere with each other's quantification, leading to inaccurate results. omicsonline.orgresearchgate.net High-performance liquid chromatography (HPLC) and ultra-high-pressure liquid chromatography (UPLC) systems, often using reversed-phase C18 columns, are employed to resolve these isomers based on small differences in their polarity and shape. omicsonline.orgnih.gov
In such a system, this compound co-elutes with the endogenous 9-cis-Retinyl Stearate. This perfect overlap in retention time serves two purposes: it provides unambiguous confirmation of the identity of the endogenous 9-cis peak and allows the internal standard to accurately account for any matrix effects or fluctuations in instrument response at that specific point in the chromatogram. nih.govomicsonline.org The ability to achieve baseline separation from other isomers like all-trans-Retinyl Stearate and 13-cis-Retinyl Stearate is a critical step in method validation. nih.gov
The primary application of this compound is as an internal standard for quantitative analysis. cymitquimica.com Biological samples undergo extensive processing, including homogenization, extraction, and purification, before analysis. nih.govnih.gov During these steps, some amount of the target analyte is inevitably lost. By adding a precise amount of this compound to the sample at the very beginning of the workflow, the deuterated standard experiences the same processing losses as the endogenous compound. nih.gov
In the final LC-MS/MS analysis, the ratio of the signal from the endogenous analyte to the signal from the known quantity of the internal standard is used for calculation. nih.govomicsonline.org This ratio-based quantification corrects for sample loss during preparation and for variations in instrument performance (e.g., ionization suppression or enhancement), thereby dramatically improving the accuracy, precision, and reproducibility of the measurement. nih.govnih.gov
Advanced Chromatographic Separations for Isomeric Retinoids
Isotopic Tracing of Retinoid Absorption and Distribution in Preclinical Models
Beyond its role in static quantification, the stable isotope label on this compound makes it a powerful tool for dynamic tracer studies in preclinical research models. nih.gov By administering the labeled compound, researchers can follow its metabolic fate—absorption, distribution, storage, and conversion—distinguishing it from the body's pre-existing (unlabeled) retinoid pools.
In vitro studies using cell cultures are fundamental to understanding the molecular mechanisms of retinoid processing. Research has shown that retinyl esters are stored in intracellular lipid droplets, sometimes referred to as retinosomes in specific cells like the retinal pigment epithelium (RPE). nih.gov The esterification of retinol (B82714), catalyzed by enzymes such as lecithin:retinol acyltransferase (LRAT), is a key step in this storage process. mdpi.comnih.gov
By introducing this compound into a cell culture medium, scientists can trace its journey. Using mass spectrometry, they can measure the uptake of the intact labeled ester into the cells and track its localization to specific organelles like the endoplasmic reticulum or lipid droplets. mdpi.com Furthermore, they can monitor its hydrolysis back to 9-cis-retinol-d5 (B1162608), providing insights into the activity of retinyl ester hydrolase enzymes and the dynamics of retinoid mobilization from storage pools. nih.gov
In preclinical animal models, this compound can be used to map the complex pathways of retinoid transport throughout the body. After dietary intake, retinyl esters are packaged into chylomicrons within intestinal enterocytes and secreted into the lymphatic system before entering the bloodstream. amegroups.cnwho.int These chylomicrons deliver retinyl esters to various tissues, with the liver being the primary site for storage and processing. mdpi.commdpi.com
A tracer study might involve administering an oral dose of this compound to a research animal. Subsequently, blood, lymph, and tissue samples (e.g., liver, adipose, eye) can be collected over time. food.gov.uk Analysis by LC-MS/MS would allow for the quantification of the labeled ester and its labeled metabolites (e.g., 9-cis-retinol-d5) in each compartment. This provides quantitative data on absorption efficiency across the intestinal wall, transport kinetics in circulation, and the rate of uptake and accumulation in target organs, effectively tracking the compound as it crosses critical biological barriers. amegroups.cnwho.int
Table 2: Conceptual Design of a Preclinical Tracer Study
| Time Point | Sample Type | Labeled Compound Measured | Biological Process Investigated |
|---|---|---|---|
| 1-4 hours | Lymph, Plasma | This compound | Intestinal absorption and chylomicron transport. who.int |
| 4-8 hours | Plasma, Liver | This compound , 9-cis-Retinol-d5 | Hepatic uptake and initial hydrolysis. mdpi.commdpi.com |
Studies on Retinyl Ester Uptake and Intracellular Trafficking in Cellular Systems
Investigations into Enzymatic Transformations of Retinyl Esters
The study of vitamin A metabolism is complex, involving a continuous cycle of esterification, hydrolysis, oxidation, and isomerization. Retinyl esters, such as retinyl stearate, represent the primary storage form of vitamin A in the body. basicmedicalkey.comnih.govnih.gov Understanding the enzymatic processes that govern their transformation is crucial for deciphering the mechanisms of retinoid homeostasis. The isotopically labeled compound this compound serves as a powerful tool in these investigations, allowing researchers to trace the metabolic fate of the 9-cis isomer of retinol with high specificity and sensitivity. pharmaffiliates.com
Mechanistic Characterization of Retinyl Ester Hydrolases and Acyltransferases
The interconversion between retinol and its esterified forms is governed by two key classes of enzymes: retinyl ester hydrolases (REH), which catalyze the hydrolysis of retinyl esters to release retinol, and acyl-CoA:retinol acyltransferases (ARAT) or lecithin:retinol acyltransferases (LRAT), which re-esterify retinol for storage. basicmedicalkey.complos.org this compound is an invaluable substrate for probing the activity and specificity of these enzymes.
When introduced into an in vitro or in vivo system, the rate of hydrolysis of this compound can be precisely quantified by measuring the appearance of its product, 9-cis-Retinol-d5, using mass spectrometry. The deuterium (B1214612) label provides a distinct mass signature, enabling its differentiation from endogenous, unlabeled retinoids. nih.govresearchgate.net
Research has shown that the geometric configuration of the retinol isomer significantly influences the catalytic rates of REH. Studies on REH activity in the retinal pigment epithelium (RPE) and liver have demonstrated that these enzymes exhibit distinct substrate specificities. For instance, REH in the RPE preferentially hydrolyzes 11-cis-retinyl palmitate, while 9-cis-retinyl palmitate is hydrolyzed at a considerably lower rate. nih.govresearchgate.net Conversely, studies with pig liver homogenates indicated that hydrolase activities were significantly higher for cis-isomers, including 9-cis-retinyl palmitate, compared to the all-trans isomer. nih.govdissertation.com The use of this compound allows for direct measurement of these activities without interference from other isomers.
| Retinyl Palmitate Isomer | Relative Hydrolysis Rate in Bovine RPE (nmol/min/mg) nih.gov | Relative Hydrolysis Rate in Pig Liver (Ratio to all-trans) nih.gov |
|---|---|---|
| 11-cis | 1.7 | N/A |
| 9-cis | 0.1 - 0.3 | 2.4 |
| 13-cis | 0.1 - 0.3 | 5.7 |
| all-trans | 0.1 - 0.3 | 1.0 |
Similarly, the reverse reaction, esterification, can be studied using the hydrolyzed product, 9-cis-Retinol-d5. Both LRAT and ARAT enzymes have been shown to esterify 9-cis-retinol (B22316). acs.org Specific enzymes, such as Acyl-CoA wax alcohol acyltransferase 2 (AWAT2), which possesses ARAT activity, can esterify 9-cis-retinol, although it shows a higher preference for the 11-cis isomer. uniprot.org By incubating 9-cis-Retinol-d5 with tissue preparations, researchers can track its conversion back into various d5-labeled retinyl esters, thereby characterizing the activity and fatty acyl-CoA specificity of the acyltransferases involved.
Deuterium Labeling for Elucidating Retinoid Isomerization Pathways
A central challenge in retinoid research is tracking the complex isomerization reactions that convert one geometric isomer to another. These isomerization steps are critical, as different isomers have distinct biological functions; for example, 11-cis-retinal (B22103) is the chromophore for vision, while all-trans-retinoic acid and 9-cis-retinoic acid are ligands for nuclear receptors that regulate gene expression. plos.orgresearchgate.net
Deuterium labeling is a cornerstone of modern metabolic analysis, as it allows for the synthesis of tracer molecules that are biochemically almost identical to their natural counterparts but are distinguishable by mass spectrometry. nih.gov The five deuterium atoms on this compound provide a stable, non-radioactive label with a 5-dalton mass increase. This mass shift is retained on the retinoid moiety following hydrolysis and allows for unambiguous tracking of the 9-cis backbone as it moves through various metabolic transformations.
After enzymatic hydrolysis of this compound to 9-cis-Retinol-d5, the fate of this labeled retinol can be followed to investigate several potential isomerization pathways:
Isomerization at the Retinol Level: The existence of specific cis-retinol dehydrogenases suggests that isomerization may occur at the alcohol level. pnas.org For example, 9-cis-Retinol-d5 could be tracked to see if it is converted to all-trans-Retinol-d5 (B1140559) or other isomers within specific tissues.
Oxidation followed by Isomerization: The 9-cis-Retinol-d5 can be oxidized first to 9-cis-Retinal-d5 and subsequently to 9-cis-Retinoic Acid-d5 by specific dehydrogenases. merckmillipore.com Studies have demonstrated the existence of isomerase enzymes that can convert 9-cis-retinoic acid to all-trans-retinoic acid. nih.gov The d5-label would be essential to confirm this pathway in vivo, distinguishing the newly formed all-trans-retinoic acid-d5 from the large endogenous pool of unlabeled all-trans-retinoic acid.
Mechanistic Insights Derived from Research Utilizing 9 Cis Retinyl Stearate D5
Elucidation of Specific Retinoid Ester Hydrolysis and Re-esterification Kinetics
Retinyl esters, including the 9-cis isomer, serve as the primary storage form of vitamin A in the body, predominantly within the liver and adipose tissue. nih.govnih.gov The dynamic processes of hydrolysis (cleavage of the ester bond to release retinol) and re-esterification (formation of retinyl esters from retinol) are tightly regulated to maintain retinoid homeostasis. nih.govmdpi.com
Research using tracer methodologies, for which 9-cis-Retinyl Stearate-d5 is designed, helps to delineate the roles of key enzymes in these processes:
Retinyl Ester Hydrolases (REH): These enzymes are responsible for mobilizing stored retinoids by hydrolyzing retinyl esters to retinol (B82714). nih.govmdpi.com Studies in liver cells have identified multiple enzymes with REH activity, functioning in different cellular compartments like the cytosol and lysosomes. mdpi.com The use of a labeled substrate like this compound would enable precise measurement of the rate of its hydrolysis, helping to determine the specific activity and substrate preference of various REH enzymes for cis-isomers.
Lecithin:Retinol Acyltransferase (LRAT) and Acyl-CoA:Retinol Acyltransferase (ARAT): These enzymes catalyze the esterification of retinol for storage. nih.govnih.gov LRAT is considered the primary enzyme for this function in many tissues. nih.govnih.gov Competitive uptake and esterification assays in different cell types, such as hepatic stellate cells, have shown preferences for certain retinol isomers. nih.gov For instance, some studies suggest that ARAT may preferentially esterify 9-cis-retinol (B22316) over all-trans-retinol in certain cells. A d5-labeled stearate (B1226849) ester allows for the precise tracking of the re-esterification process, distinguishing the administered compound from the endogenous pool and clarifying the kinetic parameters of enzymes like LRAT and ARAT with respect to 9-cis-retinol.
Table 1: Key Enzymes in Retinyl Ester Metabolism This table is generated based on established roles of these enzymes in retinoid metabolism.
| Enzyme | Function | Substrate(s) | Product(s) | Cellular Location |
|---|---|---|---|---|
| Retinyl Ester Hydrolase (REH) | Hydrolysis | Retinyl Esters | Retinol, Fatty Acids | Cytosol, Endosomes/Lysosomes |
| Lecithin:Retinol Acyltransferase (LRAT) | Esterification | Retinol, Lecithin | Retinyl Esters | Endoplasmic Reticulum |
Understanding the Intracellular Dynamics of Retinoid Esters and Their Metabolites
Once inside a cell, retinoids are shuttled between different compartments and organelles, a process critical for their proper function and to prevent cytotoxicity. Labeled 9-cis-retinyl esters are invaluable for visualizing and quantifying these intracellular movements.
Following uptake, dietary retinyl esters are hydrolyzed to retinol, which can then be transported into the cell. nih.gov Inside the cell, retinol binds to cellular retinol-binding proteins (CRBPs), which "chaperone" the molecule, preventing its nonspecific diffusion and directing it toward specific metabolic enzymes. escholarship.org Retinol can be re-esterified by LRAT and stored in lipid droplets, primarily in hepatic stellate cells. mdpi.comd-nb.info Upon demand, these esters are hydrolyzed, and the resulting retinol is released. mdpi.com
Studies using fluorescent or isotopic labels have shown that retinoids can be found diffusely in the nucleus and in punctate structures within the cytoplasm, which are likely lipid vesicles or droplets. acs.org A deuterated tracer like this compound allows for precise quantification of the distribution of the exogenous retinoid and its metabolites (like 9-cis-retinol and downstream products) in different subcellular fractions (e.g., cytoplasm, nucleus, lipid droplets), providing a clear picture of its intracellular trafficking and storage.
Contributions to the Understanding of 9-cis-Retinoic Acid Biosynthesis Pathways
9-cis-Retinoic acid is a potent ligand for both the Retinoic Acid Receptors (RARs) and the Retinoid X Receptors (RXRs), making it a crucial signaling molecule in gene regulation. nih.govd-nb.info However, its exact biosynthetic pathway in the body has been a subject of intense research and some debate. acs.orgrupress.org
The primary accepted pathway for retinoic acid synthesis involves a two-step oxidation of retinol: retinol is first reversibly oxidized to retinaldehyde, which is then irreversibly oxidized to retinoic acid. researchgate.net
Key steps where this compound provides insight:
Source of 9-cis-Retinol: A major question is the origin of the 9-cis-retinol precursor. By administering this compound, researchers can trace its hydrolysis to d5-labeled 9-cis-retinol. This allows for the direct investigation of its subsequent conversion to d5-labeled 9-cis-retinal (B17824) and d5-labeled 9-cis-retinoic acid. nih.gov
Enzymatic Conversion: Studies have identified specific cis-retinol dehydrogenases (cRDH) that can oxidize 9-cis-retinol to 9-cis-retinal. nih.govoup.com Overexpression of these enzymes in cell lines like MCF7 breast cancer cells leads to rapid metabolism of administered 9-cis-retinol. nih.gov Using a d5-labeled precursor would confirm that the resulting 9-cis-retinal and any subsequent metabolites originate directly from the administered compound.
Alternative Pathways: While the oxidation of 9-cis-retinol is a likely pathway, other theories exist, such as the direct isomerization of all-trans-retinoic acid to 9-cis-retinoic acid. rupress.orgresearchgate.net By using this compound, researchers can quantify the amount of 9-cis-retinoic acid produced directly from the 9-cis precursor pool, helping to assess the relative contribution of this pathway compared to others.
Table 2: Proposed Biosynthesis Pathway of 9-cis-Retinoic Acid from 9-cis-Retinyl Ester This table outlines the metabolic cascade that would be tracked using this compound.
| Step | Compound | Enzyme(s) | Description |
|---|---|---|---|
| 1 | This compound | Retinyl Ester Hydrolase (REH) | Hydrolysis of the ester to release the alcohol form. |
| 2 | 9-cis-Retinol-d5 (B1162608) | cis-Retinol Dehydrogenase (cRDH) | Reversible oxidation of the alcohol to an aldehyde. |
| 3 | 9-cis-Retinal-d5 | Retinaldehyde Dehydrogenase (RALDH) | Irreversible oxidation of the aldehyde to a carboxylic acid. |
Applications of 9 Cis Retinyl Stearate D5 in Investigating Specific Retinoid Research Areas
Studies on Retinoid Storage and Mobilization Mechanisms in Model Systems
The body's mechanisms for storing and mobilizing vitamin A are critical for maintaining vision, immune function, and cellular health. Vitamin A is primarily stored in the liver and, to a lesser extent, in other tissues like the retinal pigment epithelium (RPE) and adipose tissue, in the form of retinyl esters. researchgate.netamegroups.orgnih.gov These esters, including retinyl palmitate, oleate, and stearate (B1226849), are synthesized from retinol (B82714) by the enzyme lecithin:retinol acyltransferase (LRAT). researchgate.netnih.gov When needed, these esters are hydrolyzed back to retinol, which is then bound to retinol-binding protein 4 (RBP4) and released into the circulation for delivery to peripheral tissues. researchgate.net
9-cis-Retinyl Stearate-d5 serves as a powerful probe in the study of these processes. By introducing this labeled compound into a model system, scientists can meticulously follow the path of the 9-cis isomer through the storage and mobilization cycle.
Detailed Research Findings: In studies using animal models, such as mice with genetic modifications in the visual cycle (e.g., Rpe65 knockout mice), administration of 9-cis-retinoid precursors like 9-cis-retinyl acetate (B1210297) leads to the accumulation of fatty acid 9-cis-retinyl esters in the liver and the RPE. nih.gov These stored esters act as a reservoir that can be drawn upon to support the visual cycle. nih.govnih.gov
The use of this compound allows for precise quantification of these dynamics. Researchers can administer the labeled compound and, using mass spectrometry, track the incorporation of the deuterated stearate ester into the lipid droplets of hepatic stellate cells or the RPE. researchgate.netnih.gov Subsequently, they can monitor the mobilization phase by detecting the appearance of labeled 9-cis-retinol-d5 (B1162608) bound to RBP4 in the plasma. This methodology provides unambiguous data on the rate of esterification, the size of the mobilizable storage pool for this specific isomer, and the kinetics of its release, all without interference from the much larger endogenous pool of all-trans-retinoids.
| Research Area | Model System | Administered Compound | Key Findings | Reference |
|---|---|---|---|---|
| Storage of Artificial Retinoids | Rpe65-/- Mice | 9-cis-Retinyl Acetate | Accumulation of fatty acid 9-cis-retinyl esters was detected in the liver in a dose-dependent manner. | nih.gov |
| Ocular Storage | Wild-Type Mice | 9-cis-Retinyl Acetate | Following intense light exposure, significant amounts of 9-cis-retinyl esters were stored in the RPE, acting as a precursor for the visual chromophore. | nih.gov |
| Metabolic Fate | Rpe65-/- Mice | 9-cis-Retinyl Acetate | Fatty acid 9-cis-retinyl esters in the liver and eye serve as a storage form that can be mobilized to support the retinoid cycle and improve retinal function. | nih.gov |
Research on the Interconversion of Retinoid Isomers
The biological activity of retinoids is highly dependent on their geometric configuration (isomeric form). The visual cycle, for instance, is a classic example of isomer-specific biochemistry, relying on the conversion of all-trans-retinal (B13868) to 11-cis-retinal (B22103). wikipedia.org While all-trans and 11-cis are the most studied isomers, 9-cis-retinoids also play significant biological roles and their metabolic pathways are of considerable interest. sci-hub.senih.gov The interconversion between these isomers is a tightly regulated process involving specific enzymes known as isomerases and dehydrogenases. nih.govresearchgate.net
This compound is an ideal substrate for investigating these interconversion pathways. Once administered, the ester is hydrolyzed by cellular esterases to release 9-cis-retinol-d5. The deuterium (B1214612) label allows researchers to trace the metabolic fate of this specific isomer with high precision.
Detailed Research Findings: Studies on purified enzymes and tissue homogenates have demonstrated that various enzymes possess distinct substrate specificities. For example, some retinol dehydrogenases (RDHs) can oxidize 9-cis-retinol (B22316) to 9-cis-retinal (B17824), while others are highly specific for the all-trans or 11-cis isomers. nih.gov The enzyme RPE65 is known to catalyze the conversion of all-trans-retinyl esters into 11-cis-retinol. wikipedia.orguniprot.org
By using this compound, researchers can ask specific questions about the metabolic potential of the 9-cis isomer in vivo. After its administration, tissue samples from the eye, liver, and other organs can be analyzed by liquid chromatography-mass spectrometry (LC-MS). The detection of other labeled isomers, such as all-trans-retinol-d5 (B1140559) or 11-cis-retinol-d5, would provide direct evidence of enzymatic isomerization. This approach allows for the quantification of the efficiency of these conversion pathways and can help identify the specific enzymes and tissues responsible for the interconversion of 9-cis-retinoids. Such studies are crucial for understanding how the body handles both naturally occurring and pharmacologically supplied retinoid isomers. researchgate.netescholarship.org
| Enzyme | Primary Reaction | Potential for 9-cis Isomer Interaction | Reference |
|---|---|---|---|
| RPE65 | all-trans-retinyl ester → 11-cis-retinol | Studies with 9-cis-retinoids help characterize substrate specificity and bypass RPE65 deficiency. | wikipedia.orguniprot.org |
| 11-cis-Retinol Dehydrogenase (RDH5) | 11-cis-retinol ↔ 11-cis-retinal | Can also oxidize 9-cis-retinol, indicating a role in 9-cis-retinoid metabolism. | nih.gov |
| all-trans-Retinol Dehydrogenase (prRDH) | all-trans-retinal → all-trans-retinol | Shows minor utilization of 9-cis-retinal as a substrate. | nih.gov |
Role in Characterizing Retinoid-Binding Proteins and Enzyme Substrate Specificity
The transport and enzymatic processing of retinoids are mediated by a host of specialized proteins, including cellular retinoid-binding proteins (CRBPs) and metabolic enzymes like LRAT and RPE65. researchgate.netmdpi.com The specificity of these proteins for different retinoid isomers is fundamental to the regulation of retinoid metabolism and function. Misregulation or genetic defects in these proteins can lead to severe diseases, including forms of blindness. mdpi.comnih.gov
This compound provides a chemically distinct substrate to probe the function and specificity of these critical proteins.
Detailed Research Findings: Cellular retinol-binding proteins (CRBPI and CRBPII) act as intracellular chaperones, binding retinol and retinal to facilitate their delivery to enzymes and prevent nonspecific effects. nih.gov Fluorescence spectroscopy studies have demonstrated that both CRBPI and CRBPII bind 9-cis-retinol with high affinity, though slightly lower than their affinity for all-trans-retinol. nih.gov This confirms that the cellular machinery for intracellular retinoid transport can effectively handle the 9-cis isomer. Using 9-cis-retinol-d5 derived from its stearate ester, researchers can further investigate this in a cellular context, tracking the chaperoned delivery of the labeled retinoid to enzymes like LRAT.
The compound is also invaluable for characterizing enzyme substrate specificity. For example, in animal models of Leber congenital amaurosis (LCA) caused by mutations in LRAT or RPE65, the visual cycle is blocked. nih.govnih.gov Administration of a 9-cis-retinoid can bypass this block because 9-cis-retinal can directly bind to opsin to form a functional, light-sensitive pigment called isorhodopsin. nih.gov By using this compound, researchers can precisely quantify how much of the administered dose is hydrolyzed, taken up by the RPE, converted to 9-cis-retinol-d5 and 9-cis-retinal-d5, and ultimately used to form isorhodopsin, providing a clear picture of the efficiency of this therapeutic bypass strategy. nih.govmdpi.com This helps in assessing the activity of the remaining enzymes in the pathway, such as retinyl ester hydrolases and retinol dehydrogenases, towards the 9-cis isomer.
| Retinoid Isomer | CRBPI K'd (nM) | CRBPII K'd (nM) |
|---|---|---|
| all-trans-Retinol | ~1 | ~13 |
| 9-cis-Retinol | ~11 | ~68 |
| all-trans-Retinal | ~3 | ~2 |
| 9-cis-Retinal | ~8 | ~5 |
Advanced Research Methodologies and Future Directions in Retinoid Biology with Deuterated Analogs
Integration of 9-cis-Retinyl Stearate-d5 with Lipidomics and Metabolomics Platforms
The integration of deuterated standards like this compound is fundamental to the accuracy and reliability of lipidomics and metabolomics studies. These platforms aim to identify and quantify thousands of lipids and metabolites from biological samples, but are often challenged by matrix effects, where other molecules in the sample can interfere with the signal of the analyte of interest.
The use of a stable isotope-labeled internal standard, such as this compound, is a gold-standard approach to overcome these challenges. researchgate.net Because the deuterated analog is nearly identical to its natural counterpart in chemical and physical properties, it co-elutes during chromatographic separation and experiences the same ionization effects in the mass spectrometer. However, its increased mass due to the deuterium (B1214612) atoms allows it to be distinguished by the detector. By adding a known amount of this compound to a sample before processing, researchers can use the ratio of the endogenous (non-labeled) to the deuterated signal to accurately calculate the concentration of the natural compound, effectively normalizing for any sample loss or matrix-induced signal suppression. metabolomicscentre.ca
This isotope dilution mass spectrometry (IDMS) approach is critical for quantitative studies of retinoid storage and metabolism. nih.gov Platforms like liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) rely on such standards for the precise quantification of retinoids in complex matrices like plasma, liver tissue, and cellular extracts. jove.comnih.gov The development of multiplexed internal standard mixtures, which include various classes of deuterated lipids, further enhances the capabilities of global lipidomics profiling, allowing for accurate relative quantification across a wide range of lipid species simultaneously. metabolomicscentre.cacaymanchem.com
| Parameter | 9-cis-Retinyl Stearate | This compound | Significance in Metabolomics |
|---|---|---|---|
| Molecular Formula | C38H64O2 | C38H59D5O2 pharmaffiliates.com | The mass difference is the basis for distinction in mass spectrometry. |
| Molecular Weight | ~552.9 g/mol | ~557.94 g/mol pharmaffiliates.compharmaffiliates.com | Allows the mass spectrometer to differentiate the standard from the endogenous analyte. |
| Chromatographic Behavior | Virtually identical to the deuterated form. | Virtually identical to the natural form. | Ensures both compounds experience the same matrix effects and extraction efficiency. |
| Primary Application | Endogenous analyte to be quantified. | Internal standard for accurate quantification via isotope dilution. cymitquimica.com | Enables precise measurement by correcting for analytical variability. |
Potential for Isotope Tracing in Advanced In Vitro Culture Systems and Organoids
Stable isotope tracing is an essential technology for elucidating metabolic pathways, and deuterated retinoids like this compound are invaluable probes for these studies. mdpi.com Advanced in vitro models, including primary cell cultures and three-dimensional organoids, provide a controlled environment to investigate the cellular fate of retinoids with high precision.
When this compound is introduced into these systems, it can be traced as it is taken up by cells, hydrolyzed to 9-cis-retinol-d5 (B1162608), and subsequently metabolized. Researchers can monitor its conversion to other biologically active forms, such as 9-cis-retinal-d5 or 9-cis-retinoic acid-d5, and identify novel metabolites. nih.gov This allows for the direct measurement of the activity of specific metabolic pathways under various conditions. mdpi.com For instance, studies using 9-cis-retinol (B22316) in MCF7 breast cancer cells have shown it can be metabolized and affect cell proliferation, demonstrating how these tracers can link metabolism to cellular function. nih.gov
Organoids, which are self-organizing 3D structures that mimic the architecture and function of native organs, offer a particularly powerful platform. nih.gov Intestinal crypt organoids, for example, maintain tissue-specific gene expression, including the enzymes and nuclear receptors involved in retinoid metabolism like the Retinoid X Receptor (RXR). nih.govresearchgate.net By introducing this compound into an organoid culture, scientists can study retinoid absorption, esterification, and signaling in a system that more closely resembles in vivo physiology, providing insights that may not be achievable in traditional 2D cell cultures. nih.gov This approach can reveal how genetic modifications or external stimuli impact retinoid processing at a cellular and tissue level.
| In Vitro System | Research Objective | Potential Insights Gained with this compound |
|---|---|---|
| 2D Cell Culture (e.g., MCF7 cells) | Investigate metabolic pathways and effects on cell behavior. nih.gov | Tracing uptake, hydrolysis, and oxidation to active metabolites; linking metabolism to cell proliferation or differentiation. nih.gov |
| Primary Hepatocytes | Study hepatic storage and metabolism of retinoids. | Quantifying the rate of esterification and the dynamics of retinyl ester pools within liver cells. uu.nl |
| Intestinal Organoids | Model intestinal absorption and metabolism of dietary retinoids. nih.gov | Tracking the path from luminal uptake to intracellular processing and transport; assessing the function of enzymes and transporters. |
| Retinal Pigment Epithelium (RPE) Cultures | Elucidate the visual cycle and retinoid transport in the eye. nih.gov | Following the isomerization and esterification processes that are critical for regenerating visual pigments. acs.org |
Development of Novel Spectrometric and Imaging Techniques for Deuterated Retinoid Detection
The detection and quantification of deuterated retinoids have been revolutionized by continuous advancements in analytical instrumentation. While techniques like GC-MS and LC-MS/MS are mainstays for these analyses, newer methodologies offer unprecedented sensitivity and spatial resolution. jove.comnih.gov
One significant advancement is the interface of gas chromatography with isotope ratio mass spectrometry (IRMS). Specifically, GC-pyrolysis-IRMS allows for highly precise measurement of deuterium enrichment in individual compounds. nih.gov In this technique, compounds separated by GC are pyrolyzed to hydrogen gas (H2), and the ratio of deuterium to hydrogen is measured by the IRMS. This method provides exceptional sensitivity for detecting low levels of tracer, making it ideal for studies where only small amounts of the deuterated compound can be administered. nih.gov
A groundbreaking development in the field is Deuterium Metabolic Imaging (DMI). nih.govbohrium.com DMI is a non-invasive, MRI-based technique that can map the metabolic fate of deuterated substrates in three dimensions within living organisms. nih.govaacrjournals.org By administering a deuterated compound and using a specialized MRI coil to detect the deuterium signal, researchers can visualize the uptake and conversion of the tracer into various metabolites in real-time. researchgate.netonderzoekmetmensen.nl While much of the initial work has focused on substrates like deuterated glucose, the principles of DMI could be extended to track the distribution and metabolism of deuterated retinoids in tissues like the liver or even the eye, offering a dynamic window into metabolic processes in vivo. aacrjournals.orgonderzoekmetmensen.nl
Furthermore, Hydrogen Deuterium Exchange Mass Spectrometry (HDX-MS) represents another sophisticated application. While it doesn't directly detect the deuterated retinoid tracer, it uses deuterium to probe the structure and dynamics of proteins that interact with retinoids, such as the Retinoid X Receptor (RXR). uab.eduacs.org By measuring the rate of deuterium exchange on the protein's backbone, scientists can identify which regions of the receptor change shape upon binding to a ligand like 9-cis-retinoic acid, providing crucial insights into the mechanism of receptor activation. uab.edu
| Technique | Principle | Application in Retinoid Research |
|---|---|---|
| LC-MS/MS | Separates compounds by liquid chromatography and identifies them by mass-to-charge ratio and fragmentation patterns. | Gold standard for quantification of deuterated retinoids (e.g., this compound) as internal standards. nih.govresearchgate.net |
| GC-Pyrolysis-IRMS | Separates compounds by gas chromatography, pyrolyzes them to H2 gas, and measures D/H isotope ratios with high precision. nih.gov | Highly sensitive detection of low-level deuterium enrichment for tracer studies of retinoid metabolism. nih.gov |
| Deuterium Metabolic Imaging (DMI) | Non-invasive MRI technique that detects the signal from administered deuterated compounds and their metabolites. nih.govaacrjournals.org | Potential for in vivo, 3D imaging of the distribution and metabolic fate of deuterated retinoids in target organs. researchgate.net |
| Hydrogen Deuterium Exchange MS (HDX-MS) | Measures the rate of deuterium uptake into a protein's backbone to probe conformational changes. uab.eduacs.org | Analyzing the structural dynamics of retinoid receptors (e.g., RXR) upon ligand binding to understand activation mechanisms. uab.edu |
Q & A
Basic: What analytical techniques are recommended for quantifying 9-cis-Retinyl Stearate-d5 in biological matrices?
Answer:
High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the gold standard for quantifying deuterated retinoids like this compound. Key considerations include:
- Column selection: Use reversed-phase C18 columns to separate isomers (e.g., 9-cis vs. all-trans forms) .
- Isotopic differentiation: Leverage the deuterium signature (D5) to distinguish the compound from endogenous retinoids via precise mass-to-charge (m/z) ratios .
- Validation: Perform spike-and-recovery experiments in relevant matrices (e.g., plasma, tissue homogenates) to assess extraction efficiency (aim for >80% recovery) .
Advanced: How does deuterium labeling in this compound influence its metabolic stability compared to non-deuterated analogs?
Answer:
Deuterium incorporation can alter metabolic kinetics via the kinetic isotope effect (KIE), slowing enzymatic cleavage of ester bonds. Methodological approaches include:
- Comparative pharmacokinetic studies: Administer equimolar doses of deuterated and non-deuterated forms to animal models, then measure plasma half-life (t½) using LC-MS .
- Enzyme kinetics assays: Use liver microsomes to quantify hydrolysis rates. For example, a 2021 study on deuterated ethyl stearate analogs showed a 1.3–1.8-fold reduction in metabolic clearance .
- Data interpretation: Note that KIE effects are context-dependent; in vivo results may diverge from in vitro models due to compartmentalization or transporter activity .
Basic: What solvent systems are compatible with this compound for in vitro assays?
Answer:
Based on solubility data for structurally similar retinoids:
- Preferred solvents: DMF (20 mg/mL), DMSO (20 mg/mL), or ethanol (0.5 mg/mL) .
- Avoid aqueous buffers: The compound’s high logP (~8.5) limits water solubility, necessitating organic solvents for stock solutions. For cell-based studies, dilute stock solutions to ≤0.1% solvent concentration to minimize cytotoxicity .
Advanced: How can researchers resolve contradictory data on the isomerization stability of this compound under physiological conditions?
Answer:
Contradictions often arise from variations in temperature, pH, or light exposure. Mitigation strategies include:
- Controlled environment studies: Conduct stability assays at 37°C in dark conditions with pH-adjusted buffers (e.g., simulating intestinal or lysosomal environments) .
- Kinetic modeling: Use NMR or HPLC to track isomerization rates over time. For example, 9-cis isomers may convert to all-trans forms at rates exceeding 5%/hour in light-exposed solutions .
- Statistical rigor: Apply time-series ANOVA to identify significant degradation thresholds (e.g., >10% isomerization invalidates data) .
Basic: What safety protocols are critical when handling this compound in laboratory settings?
Answer:
Refer to OSHA Hazard Communication Standard (HCS) guidelines:
- Personal protective equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles due to reproductive toxicity (Category 1B) and skin/eye irritation risks .
- Ventilation: Use fume hoods for weighing or solubilizing powders to avoid inhalation .
- Waste disposal: Classify waste as toxic (UN 2811) and incinerate at >800°C to prevent environmental release .
Advanced: How can researchers differentiate endogenous retinoids from this compound in metabolic tracing studies?
Answer:
- High-resolution mass spectrometry (HRMS): Exploit the 5 Da mass shift from deuterium to distinguish the compound from endogenous analogs (e.g., 9-cis-retinyl palmitate, m/z 525 vs. 530) .
- Isotopic pattern analysis: Validate peaks using software tools (e.g., Xcalibur) to confirm the D5 signature’s theoretical vs. observed abundance .
- Control experiments: Include vehicle-treated cohorts to baseline endogenous retinoid levels .
Basic: What in vitro models are suitable for preliminary pharmacokinetic profiling of this compound?
Answer:
- Caco-2 cells: Assess intestinal permeability via apparent permeability coefficient (Papp) measurements .
- Hepatocyte suspensions: Quantify esterase-mediated hydrolysis rates using LC-MS .
- Plasma stability assays: Incubate the compound in species-specific plasma (e.g., murine, human) to estimate half-life .
Advanced: What experimental designs optimize therapeutic efficacy assessment of this compound in retinal disease models?
Answer:
- Animal models: Use Lrat<sup>−/−</sup> mice (a Leber congenital amaurosis model) to evaluate retinal function restoration via electroretinography (ERG) and pupillary light reflex (PLR) metrics .
- Dose-response studies: Test oral (1–10 mg/kg) vs. intraocular administration, comparing ERG amplitude recovery (target ≥50% of wild-type levels) .
- Longitudinal analysis: Monitor retinoid accumulation in retinal pigment epithelium (RPE) using isotopic tracing over 6–12 weeks .
Basic: How should researchers report results involving this compound to ensure reproducibility?
Answer:
Follow IMRaD (Introduction, Methods, Results, and Discussion) structure with:
- Detailed methods: Specify synthesis routes (e.g., esterification of 9-cis-retinol-d5 with stearic acid), purity (>95% by HPLC), and storage conditions (−80°C under argon) .
- Data transparency: Include raw chromatograms, statistical tests (e.g., t-tests for ERG responses), and negative controls in supplementary materials .
- Limitations: Address potential isomerization artifacts or batch-to-batch variability .
Advanced: What strategies validate the specificity of this compound in receptor-binding assays?
Answer:
- Competitive binding assays: Use retinoid X receptor (RXR) isoforms with tritiated 9-cis-retinoic acid as a tracer. Calculate IC50 values and compare to non-deuterated analogs .
- Structural analysis: Perform X-ray crystallography or molecular docking to confirm binding pose conservation despite deuterium substitution .
- Negative controls: Include all-trans isomers and solvent-only groups to rule out non-specific interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
